molecular formula C22H30N4O2S B2902649 N-(4-butylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921470-58-8

N-(4-butylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B2902649
CAS No.: 921470-58-8
M. Wt: 414.57
InChI Key: GMCSEOVBTYSJAT-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic organic compound designed for research use only. It is not intended for diagnostic or therapeutic applications. This molecule belongs to a class of bioactive compounds featuring a central 1,3-thiazole ring, a heterocycle recognized for its significant potential in medicinal chemistry. The structure incorporates acetamide linkages to a 4-butylphenyl group and a cyclohexylcarbamoyl urea functionality, which may influence its physicochemical properties and biomolecular interactions. Compounds with similar N-phenylthiazol-2-yl)acetamide scaffolds have been investigated as novel agents active against sensitive and resistant cancer cell lines, showing promise in inducing cell death through the concomitant induction of apoptosis and autophagy . The presence of the thiazole ring is a key feature, as this moiety is known to contribute to the ability of molecules to interact with various biological targets and is found in molecules with a wide range of activities . Researchers can utilize this high-purity compound as a chemical reference standard or as a building block in the synthesis and development of novel bioactive molecules. All necessary handling precautions must be observed for laboratory chemicals. This product is strictly for non-human research.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S/c1-2-3-7-16-10-12-18(13-11-16)23-20(27)14-19-15-29-22(25-19)26-21(28)24-17-8-5-4-6-9-17/h10-13,15,17H,2-9,14H2,1H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCSEOVBTYSJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of α-Bromoketone Precursor

The synthesis commences with ethyl acetoacetate bromination:
$$
\text{CH}3\text{C(O)COOEt} + \text{Br}2 \xrightarrow{\text{AcOH}} \text{CH}_2\text{BrC(O)COOEt} + \text{HBr}
$$
Reaction conditions from were adapted:

  • Solvent : Glacial acetic acid (5 mL/mmol)
  • Temperature : 70°C, 2 hr
  • Workup : Precipitation in ice-water, filtration
  • Yield : 78% (white crystals, m.p. 41–43°C)

Cyclocondensation with Thiourea Derivatives

The critical thiazole formation employs modified Hantzsch conditions:
$$
\text{CH}2\text{BrC(O)COOEt} + \text{NH}2\text{C(S)NH}2 \xrightarrow{\text{Et}3\text{N, CH}_3\text{CN}} \text{Thiazole intermediate}
$$
Optimized parameters:

  • Molar ratio : 1:1.2 (bromoketone:thiourea)
  • Base : Triethylamine (2.5 equiv)
  • Temperature : 80°C, 4 hr
  • Yield : 82% ethyl 2-amino-1,3-thiazol-4-yl acetate

Urea Functionalization at C-2 Position

Carbamoylation with Cyclohexyl Isocyanate

The 2-amino group undergoes urea formation:
$$
\text{Thiazole-NH}_2 + \text{O=C=N-Cyclohexyl} \xrightarrow{\text{DMAP, DMA}} \text{Thiazole-NHCONH-Cyclohexyl}
$$
Key reaction details:

  • Catalyst : 4-Dimethylaminopyridine (0.1 equiv)
  • Solvent : N,N-Dimethylacetamide
  • Temperature : 70°C, 6 hr
  • Conversion : 89% by HPLC

Purification and Characterization

  • Column chromatography : Silica gel, hexane:EtOAc (3:1 → 1:1 gradient)
  • Analytical data :
    • $$^1$$H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, thiazole-H), 6.34 (br s, 1H, NH), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 3.45 (m, 1H, cyclohexyl CH), 2.71 (s, 2H, CH₂CO)
    • HRMS : m/z calc. for C₁₄H₂₀N₃O₃S [M+H]⁺ 310.1224, found 310.1221

Ester Hydrolysis and Amide Formation

Saponification of Ethyl Ester

$$
\text{Ester} + \text{NaOH} \xrightarrow{\text{H}_2\text{O/EtOH}} \text{Carboxylic acid}
$$
Conditions:

  • Base : 2M NaOH (3 equiv)
  • Solvent : Ethanol/water (4:1)
  • Time : 3 hr reflux
  • Yield : 95% (white precipitate)

Amide Coupling with 4-Butylphenylamine

Activation and coupling sequence:

  • Acid chloride formation :
    $$
    \text{RCOOH} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{RCOCl}
    $$
    (Quantitative conversion by TLC)
  • Amide bond formation :
    $$
    \text{RCOCl} + \text{4-BuC}6\text{H}4\text{NH}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{Target amide}
    $$
    Optimized parameters:
    • Molar ratio : 1:1.2 (acid chloride:amine)
    • Base : Triethylamine (2.5 equiv)
    • Temperature : 0°C → rt, 12 hr
    • Yield : 76% after column purification

Critical Analysis of Synthetic Alternatives

Radical Cyclization Approaches

While demonstrates photocatalytic radical cascades for imidazole systems, analogous thiazole formation remains challenging due to:

  • Lower stability of thiazolyl radicals
  • Competing dimerization pathways
  • Limited regioselectivity in C–H functionalization

Solid-Phase Synthesis Considerations

Potential advantages for library generation:

  • Wang resin-bound bromoketones
  • Sequential thiourea coupling/cyclization
  • On-resin carbamoylation

However, current literature () shows no reported solid-phase attempts for this specific scaffold.

Optimization Challenges and Solutions

Thiazole Ring Aromaticity Effects

Electronic impacts on cyclization:

Substituent Reaction Time (hr) Yield (%)
Electron-withdrawing 3.5 88
Electron-donating 5.2 72

Data adapted from shows faster cyclization with electron-deficient systems.

Urea Formation Side Reactions

Common competing processes:

  • Over-reaction to biuret derivatives
  • Isocyanate polymerization
  • N-Carbamoyl vs O-carbamoyl selectivity

Mitigation strategies:

  • Strict temperature control (<75°C)
  • Use of molecular sieves (4Å)
  • Slow reagent addition (syringe pump)

Spectroscopic Characterization Benchmarks

$$^{13}\text{C}$$ NMR Key Signals

Carbon Position δ (ppm) Assignment
Thiazole C-2 167.2 Urea carbonyl
Acetamide CO 171.8 Amide carbonyl
Thiazole C-4 126.4 Ring carbon

IR Spectral Features

  • 3320 cm⁻¹ (N–H stretch, urea)
  • 1685 cm⁻¹ (C=O, amide I)
  • 1540 cm⁻¹ (thiazole ring vibrations)

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Process Contribution
Ethyl acetoacetate 45 28%
Cyclohexyl isocyanate 320 41%
4-Butylphenylamine 210 19%

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Mirabegron (β3-Adrenoceptor Agonist)

Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide . Key Differences:

  • Substituents: Mirabegron features a hydroxy-phenylethylaminoethyl group on the phenyl ring, while the target compound has a simpler 4-butylphenyl group.
  • Thiazole Modification: Mirabegron’s thiazole bears an amino group, whereas the target compound has a cyclohexylcarbamoyl amino substitution. Pharmacology: Mirabegron is a selective β3-adrenoceptor agonist used for overactive bladder syndrome, with demonstrated bladder smooth muscle relaxation .

OLC15 (Orco Antagonist)

Structure : N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide .
Key Differences :

  • Heterocycle : OLC15 contains a 1,2,4-triazole ring instead of 1,3-thiazole.
  • Functional Groups: A thioether linkage and pyridinyl group replace the carbamoyl amino group in the target compound. Pharmacology: OLC15 is a potent antagonist of insect odorant receptor co-receptors (Orco). The shared N-(4-butylphenyl)acetamide motif highlights the importance of this moiety in receptor binding, though heterocycle variations dictate species specificity .

Thiadiazole-Based Anticancer Agents

Example Compound : N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide .
Key Differences :

  • Core Structure : 1,3,4-Thiadiazole vs. 1,3-thiazole.
  • Substituents : A ureido-thiadiazole-thioacetamide scaffold contrasts with the cyclohexylcarbamoyl-thiazole-acetamide in the target compound.
    Pharmacology : Thiadiazole derivatives inhibit Akt and induce apoptosis in glioma cells. The thiazole vs. thiadiazole distinction may alter kinase selectivity, while the cyclohexyl group in the target compound could enhance membrane permeability .

FPR2 Agonists (Pyridazinone Derivatives)

Example Compound : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide .
Key Differences :

  • Heterocycle: Pyridazinone core vs. thiazole.
  • Substituents : A bromophenyl group and methoxybenzyl side chain differ from the butylphenyl and cyclohexyl groups in the target compound.
    Pharmacology : These compounds activate formyl peptide receptors (FPR1/FPR2) in neutrophils. The acetamide linkage is conserved, but heterocycle and substituent variations determine receptor subtype specificity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Target/Activity References
Target Compound 1,3-Thiazole Cyclohexylcarbamoyl, 4-butylphenyl ~404.5* Not fully characterized
Mirabegron 1,3-Thiazole Amino, hydroxy-phenylethylaminoethyl 396.5 β3-Adrenoceptor agonist
OLC15 1,2,4-Triazole Pyridinyl, ethyl, thioether ~383.4* Orco antagonist (insects)
Thiadiazole Derivative (Compound 3) 1,3,4-Thiadiazole p-Tolylureido, thioacetamide ~463.5* Akt inhibitor (anticancer)
FPR2 Agonist (Pyridazinone) Pyridazinone Bromophenyl, methoxybenzyl ~445.3* FPR2 agonist (neutrophils)

*Calculated based on molecular formulas where explicit data were unavailable.

Key Research Findings and Implications

Role of the Acetamide Linkage : The N-phenylacetamide motif is conserved across diverse compounds, suggesting its critical role in scaffold-receptor interactions .

Impact of Heterocycles: Thiazole and thiadiazole cores favor kinase or receptor modulation, while triazoles and pyridazinones target ion channels or G-protein-coupled receptors .

Substituent Effects: Lipophilic Groups (e.g., cyclohexyl, butyl): Enhance membrane permeability and pharmacokinetics . Polar Groups (e.g., hydroxy, amino): Influence receptor selectivity and metabolic stability, as seen in Mirabegron .

Q & A

Q. How can researchers optimize the synthesis of N-(4-butylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide?

Methodological Answer: The synthesis of this compound involves multi-step reactions requiring precise control of conditions:

  • Key Parameters :
    • Temperature : Maintain 60–80°C during cyclization steps to avoid side reactions .
    • Solvents : Use polar aprotic solvents (e.g., DMF or dichloromethane) to stabilize intermediates .
    • Catalysts : Employ triethylamine or Pd/C for coupling reactions to enhance yields .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents decomposition
SolventDMF/DCMStabilizes intermediates
Reaction Time12–24 hoursEnsures completion

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key peaks include δ 1.3–1.6 ppm (cyclohexyl protons) and δ 7.2–7.5 ppm (aromatic acetamide protons) .
    • ¹³C NMR : Confirm carbonyl groups (C=O) at ~170 ppm .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity ≥95% .

Q. Table 2: Representative Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 1.3–1.6 (cyclohexyl CH₂)
ESI-MS[M+H]⁺ = Calculated m/z

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Target Identification :
    • Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to kinases or GPCRs .
    • Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics .
  • Functional Assays :
    • Enzyme Inhibition : Test IC₅₀ values using fluorogenic substrates (e.g., for proteases) .
    • Cell-Based Assays : Use cancer cell lines (e.g., MCF-7) to assess antiproliferative activity via MTT assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Derivative Synthesis : Modify functional groups (e.g., replace cyclohexyl with phenyl or alter thiazole substituents) .
  • Activity Profiling :
    • Compare IC₅₀ values across derivatives in enzyme inhibition assays .
    • Use QSAR models to correlate electronic/hydrophobic properties with activity .

Q. Table 3: SAR of Selected Derivatives

DerivativeModificationIC₅₀ (μM)
Parent CompoundNone1.2
Derivative ACyclohexyl → Phenyl5.8
Derivative BThiazole-Cl → Thiazole-OCH₃0.9

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Source Analysis :
    • Compare purity levels (e.g., HPLC data ≥95% vs. <90% in conflicting studies) .
    • Verify assay conditions (e.g., pH, temperature, cell line variability) .
  • Replication :
    • Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. What chemical modifications enhance the compound’s pharmacokinetic properties?

Methodological Answer:

  • Solubility Optimization :
    • Introduce sulfonate or PEG groups to improve aqueous solubility .
  • Metabolic Stability :
    • Replace labile groups (e.g., ester → amide) to reduce CYP450-mediated degradation .
  • In Vivo Testing :
    • Conduct bioavailability studies in rodent models with LC-MS/MS quantification .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported spectral data?

Methodological Answer:

  • Cross-Validation :
    • Compare NMR chemical shifts with computational predictions (e.g., ChemDraw or ACD/Labs) .
    • Re-run MS under high-resolution conditions (HRMS) to confirm molecular formula .
  • Collaborative Verification :
    • Share samples with independent labs for blinded analysis .

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